molecular formula C16H19N3O B7511852 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea

1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea

Cat. No. B7511852
M. Wt: 269.34 g/mol
InChI Key: ZJMJURXENINFCU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMU belongs to the class of urea derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is not fully understood. However, it has been proposed that 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are key enzymes involved in the production of pro-inflammatory mediators and are overexpressed in various types of cancer. 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects
1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are overexpressed in various pathological conditions. In addition, 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been reported to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol in animal models of hyperlipidemia.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its high potency and selectivity towards its target enzymes. 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been shown to exhibit nanomolar range inhibition towards COX-2 and 5-LOX, which makes it a promising candidate for drug development. However, one of the limitations of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its poor solubility in aqueous media, which can limit its bioavailability and efficacy in vivo. This can be overcome by formulating 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea in a suitable delivery system or by modifying its chemical structure to improve its solubility and pharmacokinetic properties.

Future Directions

For the research and development of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea include its potential applications in neurodegenerative diseases and IBD, as well as the development of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea analogs with improved pharmacokinetic properties and selectivity.

Synthesis Methods

1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea can be synthesized by reacting 3-pyridinemethanol with 2,4,6-trimethylphenyl isocyanate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea in high yield and purity. The synthesis method of 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. In addition, 1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-7-12(2)15(13(3)8-11)19-16(20)18-10-14-5-4-6-17-9-14/h4-9H,10H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMJURXENINFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea

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